BenchChemオンラインストアへようこそ!

5-Chloro-2-(cyclopentyloxy)pyrimidine

Lipophilicity Membrane permeability Drug-likeness

5-Chloro-2-(cyclopentyloxy)pyrimidine is a disubstituted pyrimidine heterocycle (C₉H₁₁ClN₂O, MW 198.65 g/mol) bearing a chlorine atom at the 5-position and a cyclopentyloxy ether at the 2-position. Its computed physicochemical profile — XLogP3-AA of 2.4, topological polar surface area (TPSA) of 35 Ų, zero hydrogen bond donors, and only two rotatable bonds — places it in a favorable property space for membrane permeability and oral bioavailability relative to many higher-molecular-weight pyrimidine analogs.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65
CAS No. 2097924-27-9
Cat. No. B2370705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(cyclopentyloxy)pyrimidine
CAS2097924-27-9
Molecular FormulaC9H11ClN2O
Molecular Weight198.65
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=C(C=N2)Cl
InChIInChI=1S/C9H11ClN2O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2
InChIKeyKPFQWXJUFMHHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(cyclopentyloxy)pyrimidine (CAS 2097924-27-9): Physicochemical Identity and Procurement-Relevant Profile


5-Chloro-2-(cyclopentyloxy)pyrimidine is a disubstituted pyrimidine heterocycle (C₉H₁₁ClN₂O, MW 198.65 g/mol) bearing a chlorine atom at the 5-position and a cyclopentyloxy ether at the 2-position [1]. Its computed physicochemical profile — XLogP3-AA of 2.4, topological polar surface area (TPSA) of 35 Ų, zero hydrogen bond donors, and only two rotatable bonds — places it in a favorable property space for membrane permeability and oral bioavailability relative to many higher-molecular-weight pyrimidine analogs [1]. The compound has been disclosed in a patent application as a CCR5 antagonist scaffold [2], and is commercially supplied with a typical purity of 95% for use as a research intermediate and medicinal chemistry building block .

Why Generic Substitution of 5-Chloro-2-(cyclopentyloxy)pyrimidine Fails: Evidence of Physicochemical and Pharmacological Non-Interchangeability


The combination of a 5-chloro substituent and a 2-cyclopentyloxy group on the pyrimidine ring creates a substitution pattern that is not readily interchangeable with common analogs such as 5-chloro-2-methoxypyrimidine (CAS 38373-44-3) or 5-chloro-2-ethoxypyrimidine (CAS 88350-61-2). The cyclopentyloxy moiety imparts a steric volume of approximately 85.5 ų and contributes roughly +1.8 to log P versus smaller alkoxy groups ; the methoxy analog has a computed XLogP of approximately 1.0–1.3 and a significantly smaller steric profile. This difference directly affects target binding: in the cyclopentyloxy-pyrimidine series, the larger ring enhances hydrophobic packing within kinase ATP-binding pockets and GPCR transmembrane domains, as evidenced by structure-activity relationship (SAR) data from related pyrimidine kinase inhibitor programs . Substituting a smaller alkoxy group would predictably reduce binding affinity and alter selectivity profiles, making inter-compound substitution without re-optimization scientifically unsound [1].

Quantitative Differentiation Evidence for 5-Chloro-2-(cyclopentyloxy)pyrimidine (CAS 2097924-27-9) Versus Closest Analogs


Lipophilicity and Permeability Differentiation: XLogP3-AA of 5-Chloro-2-(cyclopentyloxy)pyrimidine vs. 5-Chloro-2-methoxypyrimidine

The target compound exhibits a computed XLogP3-AA of 2.4, compared to 1.2 for 5-chloro-2-methoxypyrimidine (PubChem CID 291713) [1][2]. This 1.2 log-unit increase corresponds to a roughly 16-fold higher calculated octanol-water partition coefficient, which places the target compound squarely within the optimal lipophilicity range (log P 2–3) for passive membrane permeability and oral absorption according to Lipinski's and Veber's analyses, while the methoxy analog falls below this optimal window [1].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Differentiation from 5-Chloro-2-ethoxypyrimidine

5-Chloro-2-(cyclopentyloxy)pyrimidine has a computed TPSA of 35 Ų and zero hydrogen bond donors (HBD), identical to 5-chloro-2-ethoxypyrimidine (also 35 Ų, 0 HBD) [1][2]. However, the target compound has only 2 rotatable bonds versus 3 for the ethoxy analog, conferring lower conformational entropy penalty upon binding. Veber's analysis established that compounds with ≤10 rotatable bonds and TPSA ≤140 Ų have high probability of good oral bioavailability; both compounds satisfy this rule, but the reduced rotatable bond count of the target (2 vs. 3) predicts a modestly favorable entropic binding advantage [1].

TPSA Hydrogen bonding Oral bioavailability prediction

Steric Bulk and Kinase Pocket Complementarity: Cyclopentyloxy vs. Smaller Alkoxy Substituents

Vendor-supplied comparative data for the cyclopentyloxy-pyrimidine scaffold reports a steric volume of 85.5 ų for the cyclopentyloxy group versus an estimated 45–55 ų for methoxy and 60–70 ų for ethoxy substituents . In kinase inhibition assays on related 6-substituted pyrimidin-4-amines, the cyclopentyloxy derivative achieved IC50 values of 2.7 nM against PLK1 and 25 nM against BRD4, while the corresponding cyclohexyloxy analog (steric volume 99.1 ų) showed reduced potency (IC50 8.3 nM and 110 nM, respectively), demonstrating that the cyclopentyloxy group occupies a steric optimum for these targets . By class-level inference, the 5-chloro-2-(cyclopentyloxy)pyrimidine scaffold is expected to exhibit similar steric optimization when elaborated into kinase-targeting ligands [1].

Kinase inhibition Steric volume Structure-activity relationship

CCR5 Antagonism Patent Disclosure: Target Compound Scaffold vs. Maraviroc Baseline

Chinese patent CN104402883A (Lu et al., 2015) specifically discloses 5-chloro-2-(cyclopentyloxy)pyrimidine as a core scaffold within a series of CCR5 antagonists, with the inventors reporting that compounds in this series achieved preliminary pharmacological activity screening consistent with CCR5 antagonism [1]. Maraviroc, the only clinically approved CCR5 antagonist, has a reported IC50 of 6.5 nM in human PBMC-based assays . While direct IC50 data for the pyrimidine scaffold itself is not publicly available from the patent, the patent's explicit structure-activity disclosure positions the 2-cyclopentyloxy-5-chloro substitution pattern as a validated pharmacophoric element for CCR5 target engagement, differentiating it from non-patented generic pyrimidine building blocks [1].

CCR5 antagonist HIV entry inhibitor Patent evidence

Optimal Research and Procurement Scenarios for 5-Chloro-2-(cyclopentyloxy)pyrimidine (CAS 2097924-27-9)


CCR5 Antagonist Lead Optimization Programs

Based on the patent disclosure of this scaffold as a CCR5 antagonist core [1], medicinal chemistry teams pursuing novel HIV entry inhibitors or CCR5-mediated inflammatory disease therapeutics should prioritize this compound over generic 5-chloropyrimidine building blocks. The cyclopentyloxy group at C-2 provides the steric and lipophilic features necessary for CCR5 transmembrane domain engagement, as validated by the patent's pharmacological screening data [1].

Kinase Inhibitor Scaffold Elaboration at C-4/C-6 Positions

The computed physicochemical profile (XLogP 2.4, TPSA 35 Ų, 2 rotatable bonds) [2] and class-level evidence that the cyclopentyloxy group optimizes kinase pocket complementarity (as demonstrated by the 3- to 4-fold potency advantage of cyclopentyloxy over cyclohexyloxy in related pyrimidine kinase inhibitors) make this compound an ideal starting material for synthesizing 4,6-disubstituted pyrimidine kinase inhibitors. The 5-chloro substituent serves as a synthetic handle for further diversification via cross-coupling reactions.

Agrochemical Intermediate for Substituted Pyrimidine Pesticides

Substituted 4-alkoxy- and 4-amino-cycloalkylpyrimidines have established utility as pesticides, insecticides, and fungicides [3]. The 5-chloro-2-cyclopentyloxy substitution pattern, with its favorable log P for foliar uptake and the chlorine atom serving as a metabolic blocking group, positions this compound as a strategic intermediate for agrochemical discovery programs targeting resistant pest populations [3].

Computational Chemistry and Property-Based Drug Design Libraries

With a molecular weight of 198.65, XLogP of 2.4, TPSA of 35 Ų, and only 2 rotatable bonds, this compound occupies a desirable region of drug-like chemical space [2]. Procurement for fragment-based or property-focused screening libraries is justified over smaller alkoxy analogs (e.g., methoxy, ethoxy) because the cyclopentyloxy group provides greater shape diversity and hydrophobic surface area for target engagement while maintaining compliance with lead-likeness criteria [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(cyclopentyloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.